Home > Products > Screening Compounds P3255 > N-(1,3-BENZODIOXOL-5-YL)-N'-(4-METHOXYBENZYL)UREA
N-(1,3-BENZODIOXOL-5-YL)-N'-(4-METHOXYBENZYL)UREA -

N-(1,3-BENZODIOXOL-5-YL)-N'-(4-METHOXYBENZYL)UREA

Catalog Number: EVT-5556524
CAS Number:
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide []

  • Compound Description: This compound is an amide chalcone synthesized through a two-step reaction involving quinoline-3-carboxylic acid, thionyl chloride, 4-aminoacetophenone, and piperonal. [] The structure of this compound was confirmed using FTIR, HRMS, 1H and 13C-NMR. []

2. (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide []

  • Compound Description: This compound's hyperpolarizability, NBO, and HOMO-LUMO analysis were investigated in the study. [] Although specific details about its biological activity aren't available in the provided abstract, these analyses suggest its potential relevance in materials science or related fields.

3. SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride] []

  • Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin (BK) B1 receptor. [] It demonstrated high affinity for the B1 receptor in human fibroblast MRC5 and recombinant human B1 receptor, effectively inhibiting BK-induced biological responses in various in vitro and in vivo models. [] SSR240612 exhibits promising potential as an orally active therapeutic agent for conditions involving BK B1 receptor activation. []

4. (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100) []

  • Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor with promising anticancer properties. [] It exhibits good in vitro potency and favorable pharmacokinetic profiles, demonstrating significant antitumor activity in various human cancer xenograft models. [] This led to its selection as a clinical candidate for further development. []

5. (–)-(R,E)-3-(1,3-benzodioxol-5-yl)-5-[(4S,5R)-5-hydroxymethyl-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylpent-4-enamide []

  • Compound Description: This compound’s crystal structure has been characterized and exhibits intramolecular and intermolecular hydrogen bonding influencing its molecular conformation and packing within the crystal lattice. []

6. N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide []

  • Compound Description: This amuvatinib derivative selectively kills tumor cells under glucose starvation by inhibiting mitochondrial membrane potential. [] Its discovery highlights a potential therapeutic strategy for treating glucose-starved tumors. []

7. 4-(2H-1,3-Benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide []

  • Compound Description: This butenolide derivative's crystal structure, along with another similar derivative, has been determined. [] The study focused on comparing their conformations, revealing significant differences in the orientation of the amide carbonyl atom. [] This information is crucial for understanding the structure-activity relationships of butenolide derivatives.

8. 4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile []

  • Compound Description: The crystal structure of this compound, characterized by single-crystal X-ray diffraction, shows a buckled tetrahydrobenzo[h]quinoline system and a benzodioxol ring bent away from the pyridine ring. [] The molecule forms centrosymmetric dimers via N—H⋯O hydrogen bonds. []

9. (E)-N-(1,3-Benzodioxol-5-yl)-1-(4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)methanimine []

  • Compound Description: This compound's crystal structure, determined via X-ray diffraction, reveals a specific conformation of the dioxole ring and the relative orientations of the benzene and triazole rings. [] The crystal packing is dominated by C—H⋯O and C—H⋯N hydrogen bonds. []

10. N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide []

  • Compound Description: This compound, an analogue of capsaicin, has its crystal structure determined using single-crystal X-ray diffraction. [] The study reveals a 1,3-benzodioxole ring in an envelope conformation and a specific dihedral angle between the benzene ring and the 1,3-benzodioxole system. [] The crystal packing exhibits N—H⋯O hydrogen bonds forming zigzag supramolecular chains. []

11. N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide []

  • Compound Description: This capsaicin analog has been structurally characterized, revealing a 1,3-benzodioxole ring in an envelope conformation. [] The crystal structure exhibits intermolecular interactions, including C—H⋯O, N—H⋯O, and C—H⋯π, leading to the formation of supramolecular layers. []

12. 1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one []

  • Compound Description: This compound forms a C10 chain motif through intramolecular N-H...O and weak C-H...O hydrogen bonds and displays π-π stacking interactions involving the 6-amino-1,3-benzodioxol-5-yl moieties. []

13. 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one []

  • Compound Description: This compound, crystallizing with two molecules in the asymmetric unit, forms a centrosymmetric hydrogen-bonded tetramer with an R8(4)(16) motif as a key feature of its supramolecular structure. []

14. 1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methylphenyl)prop-2-en-1-one []

  • Compound Description: This compound exhibits a polarized molecular-electronic structure and forms sheets through N—H⋯O and C—H⋯π(arene) hydrogen bonds. []

15. 1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one []

  • Compound Description: This compound exhibits polymorphism, existing in two forms: (IIa) and (IIb). [] Both forms exhibit a polarized molecular-electronic structure and are characterized by distinct hydrogen bonding patterns. []

16. 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one []

  • Compound Description: This compound exhibits a polarized molecular-electronic structure and forms N—H⋯O hydrogen-bonded chains. [] It displays π–π stacking interactions between different chains. []

17. Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

  • Compound Description: This compound's crystal structure reveals specific dihedral angles between the benzodioxole, ester groups, and the tetrahydropyrimidine ring. [] Intermolecular N—H⋯S and N—H⋯O hydrogen bonds are crucial for its crystal packing. []

18. 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one []

  • Compound Description: This compound displays potent antimicrobial activity, effectively inhibiting the growth of S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger. [] Its crystal structure confirms S-alkylation and reveals weak intermolecular C–HO and N–HO hydrogen interactions contributing to crystal stability. []

19. N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline []

  • Compound Description: This compound, a condensation product of 4-chloroaniline and piperonal, exhibits a nearly planar five-membered ring and a specific dihedral angle between the aromatic rings. [] The crystal structure is characterized by a short O⋯Cl contact and corrugated layers formed by the molecules. []

20. 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine []

  • Compound Description: This compound exists as two independent molecules in the asymmetric unit, differing in the relative orientation of substituents on the pyrazole ring. [] The crystal structure is dominated by N—H⋯N hydrogen bonding, leading to the formation of supramolecular chains. []

21. (E)‐4‐(4‐Chloro­phenyl)‐N‐(5‐methyl‐1,3‐benzo­dioxol‐5‐yl­methylene)‐5‐(1H‐1,2,4‐triazol‐1‐yl)‐1,3‐thia­zol‐2‐amine []

  • Compound Description: Synthesized as a potential fungicidal agent, this compound’s structure, including the dihedral angle between the thiazole and triazole rings, is confirmed by X-ray crystallography. []

22. (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine []

  • Compound Description: This compound, also known as (+)-MBDB, serves as a discriminative stimulus in studies of MDMA-like behavioral activity. [] Its effects are distinct from hallucinogens and stimulants, suggesting a novel drug class. []

23. 1-[5-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-2-pyrazolin-1-yl]ethanone []

  • Compound Description: The crystal structure of this compound reveals a nearly planar pyrazoline ring and specific dihedral angles with the p-tolyl and benzene rings. [] The crystal packing is characterized by C—H⋯O, C—H⋯N hydrogen bonds, and a weak C—H⋯π interaction. []

24. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide []

  • Compound Description: This compound shows potential as a new antifungal agent and its (E)-configuration is confirmed by X-ray analysis. []

25. 1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one (tBuONE, Tertylone, MDPT) []

  • Compound Description: This compound is a synthetic cathinone, a class of psychostimulant drugs. [] Its structure was confirmed through various analytical techniques, including single-crystal X-ray analysis, NMR, and mass spectrometry. []

26. N-substituted-2-({5-[(1E,3E)-4-(1,3-benzodioxol-5-yl)-1,3-butadienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propanamides []

  • Compound Description: This series of compounds, derived from the alkaloid piperine, show promising antimicrobial, hemolytic, and thrombolytic activities. [] Their structures were determined through spectroscopic analyses, including FTIR, 1H-NMR, and EI-MS. []

27. (E)-3-(1,3-Benzodioxol-5-yl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile []

  • Compound Description: The crystal structure of this compound, determined via X-ray diffraction, highlights a planar benzodioxole ring system and specific dihedral angles with other aromatic rings in the molecule. [] The crystal packing reveals C—H⋯O hydrogen bonds and a weak π–π interaction. []

28. 2-[5-(1,3-Benzodioxol-5-yl)-3-ferrocenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole []

  • Compound Description: The crystal structure of this compound shows a twist conformation of the pyrazoline ring and specific dihedral angles formed by the thiazole ring. [] The molecular conformation is stabilized by C—H⋯π interactions, while C—H⋯N, C—H⋯O hydrogen bonds, and weak C—H⋯π interactions contribute to crystal packing. []

29. N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine []

  • Compound Description: This imidazole-bearing compound, containing an oxime functionality, serves as a precursor for synthesizing new antifungal agents. [] Its structure and stereochemistry were confirmed by single-crystal X-ray diffraction. [] The crystal structure reveals the presence of eight intermolecular hydrogen bond interactions. []

30. N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220) []

  • Compound Description: AC220 is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor. [] It displays excellent oral pharmacokinetic properties, making it suitable for clinical development. [] AC220 exhibits superior efficacy and tolerability compared to earlier FLT3 inhibitors and is currently undergoing phase II clinical trials. []

31. N-(4-Methoxy­benz­yl)‐N′‐(5‐nitro‐1,3‐thia­zol‐2‐yl)urea (AR-A014418) []

  • Compound Description: AR-A014418, a known glycogen synthase kinase 3β (GSK-3β) inhibitor, has its crystal structure solved, showing a planar conformation and specific hydrogen bonding patterns contributing to its crystal packing. []

32. 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one []

  • Compound Description: The crystal structure of this compound has been solved and deposited in the Cambridge Structural Database. []

33. N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea []

  • Compound Description: This compound, a derivative of AR-A014418, also acts as a glycogen synthase kinase 3β (GSK-3β) inhibitor. [] It displays a nearly planar molecular structure and forms one-dimensional chains via N—H⋯O hydrogen bonds in its crystal structure. []

34. 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one []

  • Compound Description: This compound exhibits conformational disorder in its crystal structure, with the six-membered heterocyclic ring adopting a conformation between envelope and half-chair forms. [] It forms a complex chain of rings through N-H...(O)(2) and C-H...O hydrogen bonds, further stabilized by aromatic π-π stacking interactions. []

35. 6-(1,3-benzodioxol-5-yl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8-one []

  • Compound Description: This compound exhibits similar conformational disorder to its analog 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one. [] Its molecules are linked by N-H...O hydrogen bonds into chains, and these chains interact through aromatic π-π stacking interactions. []

36. N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea []

  • Compound Description: This compound, closely related to AC220, shows potent inhibitory activity against FLT3 kinase, a target for treating proliferative diseases. [] It is investigated for its use in various dosage forms and treatment regimens for human patients. []

37. N-[4-(2-Amino-4-phenyl-6H-[1,3]oxazine-6-yl)-phenyl]-nicotinamide derivatives []

  • Compound Description: This series of [, ]-oxazine derivatives, particularly compound 5(c) and 5(e), exhibit significant anti-inflammatory and anti-oxidant activities in vitro. [] They were synthesized from nicotinyl chloride and characterized by various spectroscopic techniques. []

38. Pyrazole acyl(thio)urea derivatives containing a biphenyl scaffold []

  • Compound Description: These compounds are designed and synthesized as potential succinate dehydrogenase inhibitors with fungicidal activity. [] Some derivatives exhibit excellent activity against plant pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum. []

39. 1,3-Bis(1-methyl-5-thioxo-1,2,4-triazolin-4-yl)urea []

  • Compound Description: This compound, synthesized through acylation of 4-amino-1-methyl-1,2,4-triazoline-5-thione with triphosgene, has a symmetric structure. [] Its crystal structure is characterized by bifurcated (N—H)2⋯O hydrogen bonds forming chains. []

40. N'-[4-(1,3-Benzodioxol-5-yloxy)benzylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide (BTA 9) []

  • Compound Description: BTA 9 shows promising anticonvulsant activity in the 6 Hz psychomotor seizure test without exhibiting neurotoxicity. [] Computational studies suggest good binding properties with epilepsy molecular targets. []

41. 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) []

  • Compound Description: DHMBA, a natural antioxidant found in oysters, exhibits potent radical scavenging activity. [] Its antioxidant mechanism, studied using DFT, involves triple hydrogen atom transfer, leading to the formation of a stable sesamol-like structure. []

42. N,N′‐Bis(4‐methyloxazol‐5‐yl)urea (III) []

  • Compound Description: This compound serves as a key building block for synthesizing 1,3-bis(4-methyloxazol-5-yl)xanthine, a potential bronchodilator. []

43. 5,6‐Dihydro‐1,4‐dithiin‐2‐yl[(4‐methoxybenzyl)oxy]methane []

  • Compound Description: This reagent acts as a useful three-carbon homologating agent in organic synthesis. []

44. (2-Substituted-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamic Acid Ethyl Ester []

  • Compound Description: This class of compounds is synthesized using triphosgene and characterized using spectroscopic techniques such as 1H NMR, IR, and FABMS. []

Properties

Product Name

N-(1,3-BENZODIOXOL-5-YL)-N'-(4-METHOXYBENZYL)UREA

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)methyl]urea

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

InChI

InChI=1S/C16H16N2O4/c1-20-13-5-2-11(3-6-13)9-17-16(19)18-12-4-7-14-15(8-12)22-10-21-14/h2-8H,9-10H2,1H3,(H2,17,18,19)

InChI Key

AWNGXXSPFFXQBT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)OCO3

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.